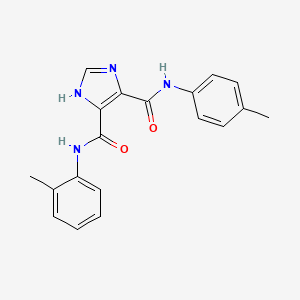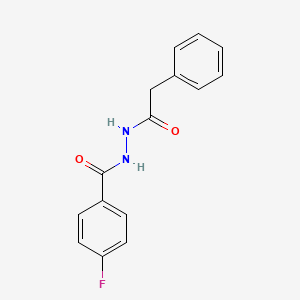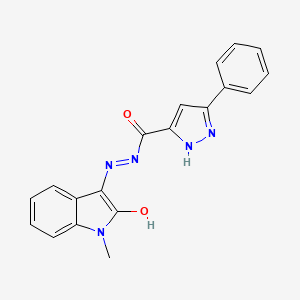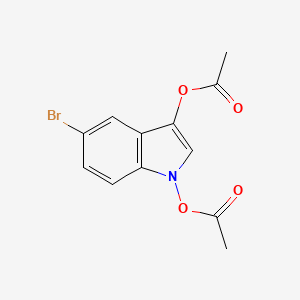![molecular formula C15H19ClN2O2 B5712448 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5712448.png)
3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, also known as CMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. CMAP is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the treatment of various diseases.
作用机制
3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide targets a specific protein called glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in multiple cellular processes including glycolysis, DNA repair, and apoptosis. 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide binds to the active site of GAPDH, inhibiting its enzymatic activity and leading to downstream effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
The inhibition of GAPDH by 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to induce cell death and inhibit tumor growth. In models of inflammation, 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to reduce the production of inflammatory cytokines and alleviate symptoms. In neurodegenerative disorders, 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
One advantage of 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is its specificity for GAPDH, which allows for targeted inhibition of this protein without affecting other cellular processes. Additionally, 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is its relatively low potency compared to other inhibitors, which may limit its efficacy in certain applications.
未来方向
Future research on 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide could focus on optimizing its potency and selectivity for GAPDH, as well as exploring its potential applications in other disease areas. Additionally, research could investigate the combination of 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide with other drugs or therapies to enhance its efficacy. Finally, studies could focus on the development of 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide analogs with improved properties for drug development.
合成方法
The synthesis of 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide involves a series of chemical reactions that start with the chlorination of 2-aminophenylacetic acid. The resulting 2-chlorophenylacetic acid is then reacted with morpholine and acryloyl chloride to form 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. The final product is purified using column chromatography to obtain a high purity compound.
科学研究应用
3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been extensively studied for its potential applications in drug development. It has been shown to inhibit the activity of a specific protein, which is involved in the progression of various diseases such as cancer, inflammation, and neurodegenerative disorders. 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been tested in vitro and in vivo, and has shown promising results in preclinical studies.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-14-4-2-1-3-13(14)5-6-15(19)17-7-8-18-9-11-20-12-10-18/h1-6H,7-12H2,(H,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCISJUVCMZZIPT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)

![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)
![N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5712391.png)


![N-[(4-fluorophenyl)(2-methyl-1H-benzimidazol-1-yl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5712411.png)
![1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5712417.png)
![N-(4-acetylphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5712437.png)



![ethyl 4-({[(4-hydroxy-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5712462.png)
![2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5712465.png)